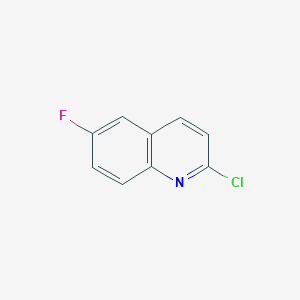

2-Chloro-6-fluoroquinoline

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum of this compound (recorded in CDCl$$ _3 $$) exhibits distinct signals corresponding to the aromatic protons. Key resonances include a doublet at δ 8.56 ppm (1H, H-8), a doublet of doublets at δ 7.83 ppm (1H, H-5), and a triplet at δ 7.52 ppm (1H, H-7), consistent with the deshielding effects of the electron-withdrawing chlorine and fluorine substituents. The $$ ^{13}\text{C} $$ NMR spectrum reveals signals at δ 152.1 ppm (C-2, adjacent to chlorine) and δ 162.4 ppm (C-6, adjacent to fluorine), highlighting the electronegative substituents' impact on carbon chemical shifts.

Infrared (IR) Spectroscopy

IR analysis identifies characteristic absorption bands at 1659 cm$$ ^{-1} $$ (C=N stretching of the quinoline ring), 1261 cm$$ ^{-1} $$ (C–F stretching), and 750 cm$$ ^{-1} $$ (C–Cl stretching). These assignments align with computational predictions using density functional theory (DFT), which show strong agreement between experimental and theoretical vibrational frequencies.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of this compound displays a molecular ion peak at $$ m/z $$ 181.0167 ([M+H]$$ ^+ $$), consistent with the molecular formula $$ \text{C}9\text{H}5\text{ClFN} $$. Fragmentation patterns include loss of HCl ($$ m/z $$ 145.0420) and subsequent ring-opening products, corroborating the proposed structure.

Crystallographic Data and Spatial Arrangement

While single-crystal X-ray diffraction data for this compound remains unreported, related quinoline derivatives exhibit monoclinic crystal systems with space group $$ P2_1/c $$. Computational geometry optimization predicts a planar quinoline ring system, with bond lengths of 1.74 Å (C–Cl) and 1.39 Å (C–F). The dihedral angle between the benzene and pyridine rings is approximately 1.5°, indicating near-perfect coplanarity, which enhances conjugation across the π-system.

| Parameter | Value |

|---|---|

| Predicted bond length (C–Cl) | 1.74 Å |

| Predicted bond length (C–F) | 1.39 Å |

| Dihedral angle | 1.5° |

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal the electronic properties of this compound. The HOMO (Highest Occupied Molecular Orbital) is localized on the chlorine-substituted pyridine ring, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the fluorine-substituted benzene ring (Figure 2). This spatial separation suggests charge-transfer capabilities, with a HOMO-LUMO gap of 4.32 eV. Natural Bond Orbital (NBO) analysis indicates strong electron-withdrawing effects from chlorine (−0.45 e) and fluorine (−0.32 e), which polarize the quinoline framework and enhance electrophilic reactivity at position 3.

| Parameter | Value |

|---|---|

| HOMO energy | −6.18 eV |

| LUMO energy | −1.86 eV |

| HOMO-LUMO gap | 4.32 eV |

| NBO charge (Cl) | −0.45 e |

| NBO charge (F) | −0.32 e |

属性

IUPAC Name |

2-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAYWGMYCNWTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567673 | |

| Record name | 2-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77119-53-0 | |

| Record name | 2-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Chemistry

In synthetic organic chemistry, 2-Chloro-6-fluoroquinoline serves as a crucial building block for developing more complex quinoline derivatives. Its ability to undergo various chemical transformations makes it valuable for creating compounds with tailored properties for further applications.

Biology

Research indicates that this compound exhibits significant antibacterial and antioxidant activities. It has been shown to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. This mechanism leads to bacterial cell death, making it a candidate for new antibacterial agents.

Case Study:

A study demonstrated that derivatives of fluoroquinolones, including this compound, showed enhanced antibacterial efficacy when modified at the C-3 carboxylic acid position. The presence of this functional group was crucial for maintaining antimicrobial activity, suggesting that structural modifications can optimize pharmacological effects.

Medicine

The compound is being investigated for its potential use in developing new drugs with both antibacterial and anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Interaction with specific molecular targets promoting cell cycle arrest.

- Induction of oxidative stress leading to cellular damage.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar quinoline derivatives is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound-3-carbaldehyde | Contains an aldehyde group instead of a carboxylic acid | Alters reactivity |

| 6-Fluoroquinoline-3-carboxylic acid | Lacks chlorine substituent | May exhibit different biological activity |

| 2-Chloro-8-fluoroquinoline-3-carboxylic acid | Fluorine atom at a different position | Different spatial arrangement affects properties |

| Methyl this compound-3-carboxylate | Ester derivative with methyl group | Alters solubility and reactivity |

Antimicrobial Activity

Research has shown that this compound exhibits notable antibacterial properties against Gram-negative bacteria. Its mechanism involves:

- Inhibition of DNA gyrase and topoisomerase IV.

- Stabilization of the enzyme-DNA complex leading to bacterial cell death.

Anticancer Activity

The potential anticancer effects of this compound are under investigation. Initial findings suggest that it may promote apoptosis in cancer cells by:

- Interacting with molecular targets that lead to cell cycle arrest.

- Inducing oxidative stress that results in cellular damage.

作用机制

The mechanism by which 2-chloro-6-fluoroquinoline exerts its effects involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound binds to the active site of these enzymes, preventing them from functioning properly and leading to bacterial cell death.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The pharmacological and synthetic utility of quinoline derivatives heavily depends on the type, position, and electronic effects of substituents. Below is a comparative analysis of 2-Chloro-6-fluoroquinoline with key analogs:

Table 1: Structural and Functional Comparison of Halogenated Quinolines

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 77119-53-0 | C₉H₅ClFN | 181.59 | Cl (2), F (6) | 98% | Pharmaceutical intermediates |

| 2,6-Dichloroquinoline | 1810-72-6 | C₉H₅Cl₂N | 198.05 | Cl (2,6) | – | Antimalarial drug synthesis |

| 6-Fluoro-2-methylquinoline | 1128-61-6 | C₁₀H₈FN | 161.17 | F (6), CH₃ (2) | – | Chemical synthesis intermediates |

| 4-Chloro-6-fluoroquinoline | 391-77-5 | C₉H₅ClFN | 181.59 | Cl (4), F (6) | 95% | – |

| 8-Chloro-6-fluoroquinoline | 22319-88-6 | C₉H₅ClFN | 181.59 | Cl (8), F (6) | – | Synthetic organic chemistry |

Halogen Type and Electronic Effects

- This compound vs. 2,6-Dichloroquinoline: The replacement of a 6-Cl with a 6-F in this compound reduces molecular weight (181.59 vs. 198.05 g/mol) and alters electronic properties. 2,6-Dichloroquinoline is a key intermediate in antimalarial drug synthesis (e.g., chloroquine analogs), whereas this compound’s dual halogenation may enhance metabolic stability and bioavailability in newer drug candidates .

Positional Isomerism

- This compound vs. In contrast, the 4-Cl in 4-Chloro-6-fluoroquinoline positions the halogen away from the nitrogen, altering reactivity in coupling reactions . 4-Chloro-6-fluoroquinoline (95% purity) is less commonly used in pharmaceuticals, highlighting the importance of substituent positioning in drug design .

Functional Group Variations

- This compound vs. 6-Fluoro-2-methylquinoline: The methyl group in 6-Fluoro-2-methylquinoline (CAS 1128-61-6) reduces electrophilicity at the 2-position compared to chlorine, making it less reactive in cross-coupling reactions. This derivative is primarily used in non-pharmaceutical synthetic pathways .

Complex Derivatives

- Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate (CAS 1357936-14-1): This compound incorporates additional functional groups (e.g., benzyl ether, ester), expanding its utility in medicinal chemistry for targeted drug delivery systems .

Purity and Handling Considerations

This compound is available at 98% purity, higher than analogs like 4-Chloro-6-fluoroquinoline (95%), making it preferable for precision-sensitive pharmaceutical applications .

生物活性

2-Chloro-6-fluoroquinoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of chlorine and fluorine substituents at specific positions enhances its reactivity and biological activity.

The mechanism of action for this compound primarily involves:

- Inhibition of Bacterial Enzymes : It targets DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. By stabilizing the enzyme-DNA complex, it leads to cell death in bacteria.

- Oxidative Stress Induction : The compound may induce reactive oxygen species (ROS) formation, contributing to its lethality against bacterial cells .

Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of this compound against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.4 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 8.0 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown promising results against various cancer cell lines.

Cytotoxicity Studies

Table 2 presents the IC50 values for this compound against different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 1.0 |

| A549 (Lung Cancer) | 4.4 |

| DU-145 (Prostate Cancer) | 3.5 |

The compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin, indicating its potential as an anticancer agent .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on Mycobacterium smegmatis evaluated the lethal activity of various fluoroquinolones, including derivatives of this compound. The research found that compounds with fluorine substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Activity

In another investigation, iridium(III) complexes incorporating fluoroquinolone motifs were tested for their anticancer effects. These complexes showed improved cytotoxicity in vitro against multiple cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .

准备方法

Step 1: Bromination of o-Fluoroaniline

- Starting with o-fluoroaniline dissolved in N,N-dimethylformamide (DMF), the solution is cooled to below 10 °C.

- N-Bromosuccinimide (NBS) is added portion-wise to effect selective bromination at the 4-position.

- The reaction mixture is then quenched in ice water, and the bromo-2-fluoroaniline product is extracted with ethyl acetate.

- The crude product is dried and isolated by precipitation under reduced pressure.

- Typical yield: ~91%, purity ~96.7% (light tan solid).

Step 2: Chlorination of Bromo-2-fluoroaniline

- The bromo-2-fluoroaniline crude product is dissolved in DMF and warmed to 60 ± 5 °C.

- N-Chlorosuccinimide (NCS) is added portion-wise to introduce chlorine at the 6-position.

- After reaction completion, the mixture is quenched in ice water, extracted with ethyl acetate, washed, dried, and precipitated.

- Typical yield: ~92%, purity ~92.6% (dark brown solid).

Step 3: Catalytic Hydrogenation for Debromination

- The crude chloro-6-fluoroaniline is subjected to catalytic hydrogenation in an autoclave using Pd/C catalyst (5–10% by weight).

- The reaction is carried out at 50–60 °C in the presence of triethylamine or 20% sodium hydroxide solution.

- After hydrogenation, the catalyst is filtered off, and the product is washed, dried, and purified by distillation or recrystallization.

- Final product purity: ~98.8%, yield: ~65.3%.

Reaction Conditions Summary Table

| Step | Reactants & Conditions | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | o-Fluoroaniline + NBS (1:1.05-1.15 molar ratio) | <10 | DMF | 91 | 96.7 | Bromination at 4-position |

| 2 | Bromo-2-fluoroaniline + NCS (1:1.05-1.15 molar ratio) | 60 ± 5 | DMF | 92 | 92.6 | Chlorination at 6-position |

| 3 | Chloro-6-fluoroaniline crude + Pd/C + H2 + base | 50–60 | Ethyl acetate or ethanol | 65.3 | 98.8 | Catalytic hydrogenation (debromination) |

This method is advantageous due to mild reaction conditions, short reaction steps, and suitability for industrial-scale production with low pollution and cost-effectiveness.

Preparation via Vilsmeier–Haack Reaction on Acetanilide Derivatives

Another synthetic route involves the preparation of this compound derivatives bearing aldehyde functionalities through the Vilsmeier–Haack reaction:

- Starting material: Acetanilide derivatives containing fluoro and chloro substituents.

- The acetanilide is reacted with Vilsmeier reagent (formed from POCl3 and DMF) under reflux at 100 °C for approximately 22 hours.

- The reaction mixture is then poured into ice-cold water to precipitate the quinoline aldehyde derivative.

- This method yields this compound-3-carbaldehyde, which can serve as an intermediate for further functionalization.

The aldehyde derivative is useful for ligand synthesis and coordination chemistry applications, as demonstrated by subsequent complexation with zinc and cobalt salts.

Oxidation to Carboxylic Acid Derivatives

- The this compound-3-carbaldehyde can be oxidized to the corresponding carboxylic acid using potassium permanganate in aqueous alkaline conditions.

- The reaction is monitored until a persistent purple color indicates excess oxidant.

- Acidification with sulfuric acid and treatment with oxalic acid removes excess permanganate.

- The carboxylic acid precipitate is filtered, yielding a yellow powder with a melting point of 200–202 °C and a yield of about 63.1%.

This oxidation step provides a pathway to quinoline carboxylic acid derivatives useful in pharmaceutical and material science applications.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation & Hydrogenation | o-Fluoroaniline | NBS, NCS, Pd/C, triethylamine/base | Cooling <10 °C; 60 °C; 50–60 °C | 2-Chloro-6-fluoroaniline | 65–92 | Industrially scalable, mild steps |

| Vilsmeier–Haack Reaction | Acetanilide derivatives | POCl3, DMF | Reflux 100 °C, 22 h | This compound-3-carbaldehyde | Good | Useful intermediate for ligands |

| Oxidation to Carboxylic Acid | This compound-3-carbaldehyde | KMnO4, NaOH, H2SO4, oxalic acid | Aqueous, room temperature | This compound-3-carboxylic acid | 63.1 | Further functionalization |

Research Findings and Industrial Relevance

- The halogenation-hydrogenation route offers a high degree of regioselectivity and control over substitution patterns, with high yields and purities suitable for pharmaceutical intermediates.

- The Vilsmeier–Haack reaction provides a robust method for introducing aldehyde functionalities on quinoline rings, facilitating further ligand and complex synthesis.

- Thermal and physicochemical analyses of metal complexes derived from this compound derivatives confirm the stability and potential application in coordination chemistry.

- The oxidation step to carboxylic acid derivatives expands the chemical versatility of the quinoline scaffold for drug design and material science.

常见问题

Q. Methodological Guidance :

- Optimize reaction conditions by systematically varying temperature (e.g., 80–120°C), solvent (DMF vs. toluene), and stoichiometry.

- Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients tailored to separate halogenated byproducts .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | ≥95 | POCl₃, 100°C, DMF |

| Cyclization Route | 45–55 | 90–92 | Pd(OAc)₂, 120°C, toluene |

How can computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electron distribution, frontier molecular orbitals, and reactive sites. For instance, the electron-withdrawing effects of Cl and F substituents lower the LUMO energy, enhancing electrophilic reactivity at the C-3 position. Hybrid functionals incorporating exact exchange terms improve accuracy for halogenated systems .

Q. Methodological Guidance :

- Use Gaussian or ORCA software for geometry optimization and frequency analysis.

- Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to resolve discrepancies in charge distribution .

What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Basic Research Question

Key techniques include:

Q. Methodological Guidance :

- For trace impurities, use HPLC-MS with a C18 column and 0.1% formic acid in acetonitrile/water .

How can researchers address contradictions in reported spectroscopic data for this compound derivatives?

Advanced Research Question

Discrepancies often arise from solvent effects, pH-dependent tautomerism, or crystallographic packing forces. For example, NMR chemical shifts may vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding.

Q. Methodological Guidance :

- Replicate experiments under identical conditions cited in literature.

- Perform variable-temperature NMR or DFT-simulated spectra to isolate solvent/pH effects .

What role does this compound play in medicinal chemistry research, and how is its bioactivity validated?

Advanced Research Question

It serves as a pharmacophore in kinase inhibitors or antimicrobial agents. Bioactivity is validated via:

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., EGFR kinase).

- SAR Studies : Modify substituents to correlate electronic properties with potency.

Q. Methodological Guidance :

- Use molecular docking (AutoDock Vina) to predict binding affinities, followed by SPR or ITC for validation .

How should researchers handle the stability and storage of this compound to ensure reproducibility?

Basic Research Question

The compound is hygroscopic and light-sensitive.

Q. Methodological Guidance :

- Store under argon at –20°C in amber vials.

- Monitor degradation via periodic HPLC analysis and report storage conditions in metadata .

What strategies resolve low regioselectivity in halogenation reactions of quinoline scaffolds?

Advanced Research Question

Use directing groups (e.g., -NO₂) to control substitution positions, or employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions.

Q. Methodological Guidance :

- Screen catalysts (PdCl₂ vs. CuI) and ligands (PPh₃ vs. Xantphos) to optimize selectivity .

How can researchers design experiments to study the compound’s photophysical properties?

Advanced Research Question

Measure fluorescence quantum yields and Stokes shifts in solvents of varying polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。